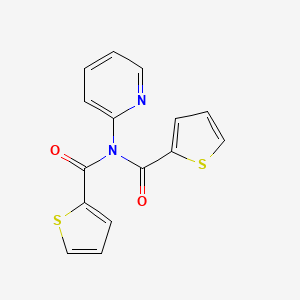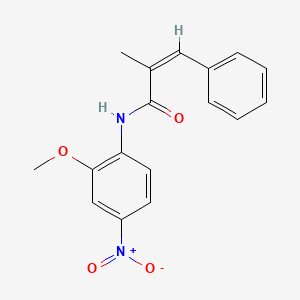![molecular formula C13H14FN7OS B5421019 3-fluoro-5-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5421019.png)
3-fluoro-5-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-fluoro-5-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}imidazo[1,2-a]pyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyridine ring, and a tetrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyridine ring is a six-membered ring with one nitrogen atom . The tetrazole ring is a five-membered ring with four nitrogen atoms . The presence of these rings and the various functional groups attached to them would significantly influence the compound’s chemical properties and reactivity.Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, evaluation of its biological activity, and assessment of its safety and potential applications. Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially have interesting biological properties worth exploring.
Properties
IUPAC Name |
3-fluoro-5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN7OS/c1-8-4-3-5-9-16-10(11(14)21(8)9)12(22)15-6-7-23-13-17-18-19-20(13)2/h3-5H,6-7H2,1-2H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDNLZQDRDRCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)F)C(=O)NCCSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5420972.png)
![N-[(1S,2R)-2-[(1-ethylpiperidin-4-yl)amino]cyclobutyl]-5-methyl-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B5420979.png)
![3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420982.png)
![N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1-(2H-1,2,3,4-TETRAZOL-5-YL)BUTYL]ACETAMIDE](/img/structure/B5420987.png)
![6-[(2-amino-2-oxoethyl)amino]-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5420993.png)
![3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5420997.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421007.png)
![4-{[(1S*,4S*)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5421010.png)


![N-methyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5421026.png)
![ethyl 5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5421031.png)
